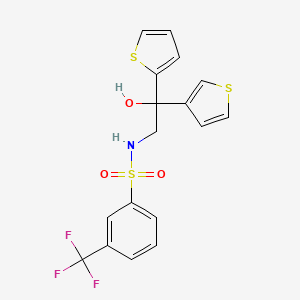

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

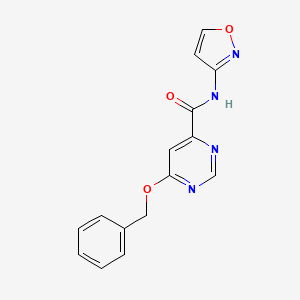

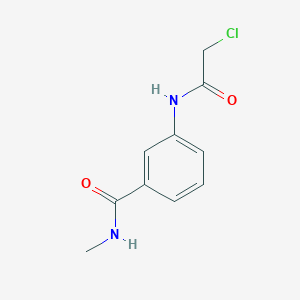

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as CNB-001 and has been found to possess neuroprotective properties.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate yields various compounds including methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and methyl 4-aryl-5-cyano-2-hydroxy-2-methyl-6-oxopiperidine-3-carboxylates. The molecular structure of one such compound has been confirmed by X-ray diffraction (O'callaghan et al., 1999).

Anticancer Drug Design

- Nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) exhibit therapeutic indexes significantly higher than thio-TEPA and TEPA, highlighting their potential in anticancer drug design. This study provides insights into the influence of methyl groups and nitroxyl moieties on activity (Sosnovsky et al., 1986).

Catalysis in Medicinal Chemistry

- Research on intermolecular rhodium(II)-catalyzed C(sp 3)-H amination of enamides has facilitated the creation of new 4-aminopiperidine derivatives, which are valuable in medicinal chemistry. This process is efficient, selective, and has broad functional group tolerance (Rey-Rodriguez et al., 2018).

Chemosensors in Environmental Monitoring

- N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments, exploiting cyanide's affinity towards the acyl carbonyl carbon. This demonstrates high selectivity and practicality for monitoring cyanide concentrations in water (Sun et al., 2009).

Corrosion Inhibition in Industrial Applications

- Synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, have shown effectiveness as corrosion inhibitors for copper in nitric acid solutions. These findings are valuable for industrial applications involving metal preservation (Abu-Rayyan et al., 2022).

Enzyme Inhibition Research

- Acridine and bis acridine sulfonamides, synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, have been investigated as inhibitors of the metalloenzyme carbonic anhydrase. This research contributes to understanding enzyme inhibition and potential therapeutic applications (Ulus et al., 2013).

Propriétés

IUPAC Name |

(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-19-10-8-16(12-17,9-11-19)18-15(21)7-6-13-4-2-3-5-14(13)20(22)23/h2-7H,8-11H2,1H3,(H,18,21)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPIZFAYUQBNKA-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC(CC1)(C#N)NC(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-cyano-1-methylpiperidin-4-yl)-3-(2-nitrophenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)

![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)

![4-Chloro-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1,2-dihydronaphthalene](/img/structure/B2529010.png)

![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)